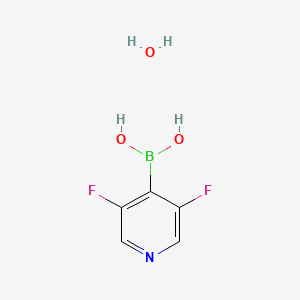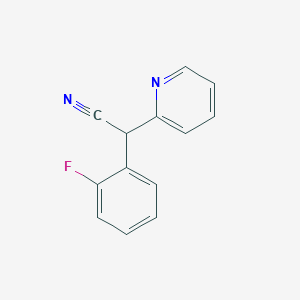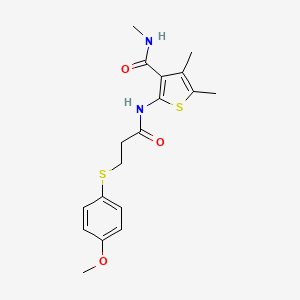![molecular formula C22H19N5O B2802558 N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351642-38-0](/img/structure/B2802558.png)
N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a biphenyl group, a pyridazine ring, and a 3,5-dimethyl-1H-pyrazol-1-yl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a biphenyl group (two connected phenyl rings), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a 3,5-dimethyl-1H-pyrazol-1-yl group (a five-membered ring with two nitrogen atoms and methyl groups at the 3 and 5 positions) .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The pyridazine ring, for example, is often involved in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has shown that compounds bearing the biphenyl-pyrazolyl-pyridazine moiety can serve as precursors in the synthesis of a range of heterocyclic compounds with potential biological activities. For instance, Mansour et al. (2020) developed new diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives through reactions involving biphenyl-4-yl and 4-(dimethylamino)phenyl substituents. These compounds were evaluated for their in vitro cytotoxic activity, with some displaying promising growth inhibitory effects against HePG-2 and MCF-7 cell lines, suggesting potential applications in cancer therapy Mansour et al., 2020.
Biological Activities
Another study by Zaki et al. (2016) focused on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. This research underscores the importance of these compounds in medicinal chemistry, especially their utility as antimicrobial agents Zaki et al., 2016.
Photophysical Properties
The photophysical properties of ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands have also been investigated, indicating the potential of such complexes in materials science and catalysis. The study demonstrates how ligand substitution can influence the electronic and photophysical properties of these complexes, paving the way for their application in various fields including light-emitting devices and photocatalysis Saldías et al., 2019.
Antioxidant and Antimicrobial Evaluation
Research on the synthesis, characterization, and evaluation of novel heterocyclic compounds incorporating the pyrazolopyridine moiety for antimicrobial activity highlights the significance of these compounds in developing new therapeutic agents. Studies like those conducted by Abu-Melha (2013) reveal that these compounds possess adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, suggesting their potential use in treating microbial infections Abu-Melha, 2013.
Anticancer Activity
Furthermore, the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives have been extensively studied. These compounds have been tested for their antitumor activity on various cancer cell lines, with some showing potent inhibitory activity. Such research indicates the potential of these derivatives in cancer treatment, emphasizing the importance of structural modification and testing in drug discovery Abdellatif et al., 2014.
Orientations Futures
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-15-14-16(2)27(26-15)21-13-12-20(24-25-21)22(28)23-19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCOOFSHAWTBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2802475.png)
![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)
![1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1h-imidazole-4-carboxylic acid](/img/structure/B2802492.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2802493.png)

![N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2802496.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2802498.png)
